molecular formula C4H9O7P B13976170 Tetrose, 4-phosphate CAS No. 89418-95-1

Tetrose, 4-phosphate

Cat. No.: B13976170
CAS No.: 89418-95-1
M. Wt: 200.08 g/mol
InChI Key: NGHMDNPXVRFFGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrose, 4-phosphate can be synthesized through enzymatic isomerization and epimerization of D-erythrose 4-phosphate. This process involves the use of specific enzymes such as erythrose-4-phosphate isomerase, which catalyzes the conversion of D-erythrose 4-phosphate to D-erythrulose 4-phosphate and D-threose 4-phosphate . The reaction conditions typically include the presence of cofactors and optimal pH and temperature settings to ensure efficient conversion.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches using microbial fermentation. Specific strains of bacteria or yeast can be genetically engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation process is optimized to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tetrose, 4-phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of specific cofactors or catalysts.

Major Products

The major products formed from these reactions include erythrose, erythritol, and other phosphorylated derivatives, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

(2,3-dihydroxy-4-oxobutyl) dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHMDNPXVRFFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862242
Record name Tetrose, 4-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89418-95-1
Record name Tetrose, 4-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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